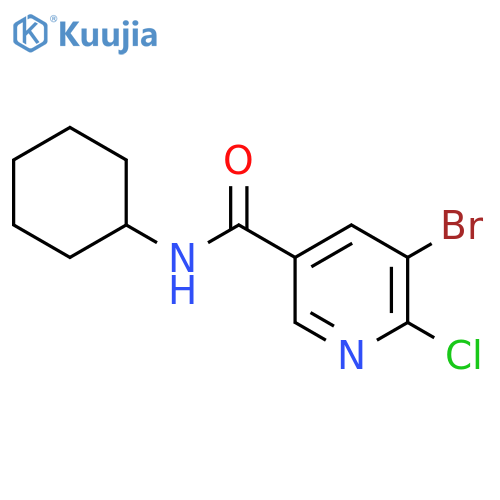

Cas no 2024991-54-4 (5-bromo-6-chloro-N-cyclohexylnicotinamide)

5-bromo-6-chloro-N-cyclohexylnicotinamide 化学的及び物理的性質

名前と識別子

-

- 5-bromo-6-chloro-N-cyclohexylnicotinamide

-

- インチ: 1S/C12H14BrClN2O/c13-10-6-8(7-15-11(10)14)12(17)16-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,16,17)

- InChIKey: AUNYBDAUQGKFPC-UHFFFAOYSA-N

- ほほえんだ: C1=NC(Cl)=C(Br)C=C1C(NC1CCCCC1)=O

5-bromo-6-chloro-N-cyclohexylnicotinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022IR4-1g |

5-bromo-6-chloro-N-cyclohexylnicotinamide |

2024991-54-4 | 95% | 1g |

$526.00 | 2025-02-13 | |

| abcr | AB606306-250mg |

5-Bromo-6-chloro-N-cyclohexylnicotinamide; . |

2024991-54-4 | 250mg |

€270.00 | 2024-07-19 | ||

| Aaron | AR022IR4-500mg |

5-bromo-6-chloro-N-cyclohexylnicotinamide |

2024991-54-4 | 95% | 500mg |

$395.00 | 2025-02-13 | |

| abcr | AB606306-5g |

5-Bromo-6-chloro-N-cyclohexylnicotinamide; . |

2024991-54-4 | 5g |

€1599.90 | 2024-07-19 | ||

| abcr | AB606306-1g |

5-Bromo-6-chloro-N-cyclohexylnicotinamide; . |

2024991-54-4 | 1g |

€486.70 | 2024-07-19 |

5-bromo-6-chloro-N-cyclohexylnicotinamide 関連文献

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877

-

6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

8. Back matter

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

5-bromo-6-chloro-N-cyclohexylnicotinamideに関する追加情報

5-Bromo-6-chloro-N-cyclohexylnicotinamide (CAS No. 2024991-54-4): A Comprehensive Overview

5-Bromo-6-chloro-N-cyclohexylnicotinamide (CAS No. 2024991-54-4) is a specialized nicotinamide derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique halogenated pyridine core and cyclohexylamide substituent, serves as a valuable intermediate in the synthesis of bioactive molecules. Its molecular formula is C12H14BrClN2O, with a molecular weight of 317.61 g/mol.

The structural features of 5-bromo-6-chloro-N-cyclohexylnicotinamide make it particularly interesting for drug discovery applications. The presence of both bromine and chlorine atoms at the 5- and 6-positions of the pyridine ring, respectively, creates opportunities for further functionalization through cross-coupling reactions. Researchers are actively exploring this compound's potential in developing kinase inhibitors, given the importance of nicotinamide scaffolds in targeting enzymatic pathways.

Recent studies highlight the growing demand for halogenated nicotinamide derivatives in medicinal chemistry. As the pharmaceutical industry focuses on targeted therapies for cancer and metabolic disorders, compounds like 5-bromo-6-chloro-N-cyclohexylnicotinamide have become crucial building blocks. The cyclohexyl group contributes to enhanced lipophilicity, potentially improving blood-brain barrier penetration - a key consideration in central nervous system drug development.

From a synthetic chemistry perspective, this compound demonstrates remarkable versatility. The bromine atom at position 5 allows for various palladium-catalyzed coupling reactions, while the chlorine at position 6 can participate in nucleophilic aromatic substitutions. These characteristics make CAS 2024991-54-4 a preferred starting material for constructing complex heterocyclic systems. Current research trends show increased interest in using such intermediates for developing PROTACs (Proteolysis Targeting Chimeras), a cutting-edge technology in drug discovery.

The agrochemical sector has also shown interest in 5-bromo-6-chloro-N-cyclohexylnicotinamide derivatives, particularly for developing novel pesticides with improved environmental profiles. The halogenated pyridine moiety is known to confer insecticidal activity, while the amide functionality can enhance systemic movement within plants. This dual functionality positions the compound as a potential candidate for next-generation crop protection agents.

Quality control of 5-bromo-6-chloro-N-cyclohexylnicotinamide typically involves HPLC analysis with UV detection, ensuring high purity levels (>98%) for research applications. Storage recommendations include protection from light and moisture at temperatures between 2-8°C. These handling protocols maintain the compound's stability and reactivity for subsequent synthetic transformations.

Market analysis indicates steady growth in demand for halogenated pyridine building blocks, with CAS 2024991-54-4 representing an important niche product. Pharmaceutical companies and contract research organizations are increasingly sourcing high-quality batches of this compound to support their drug discovery pipelines. The global market for such specialized intermediates is projected to expand significantly, driven by advancements in personalized medicine and targeted therapies.

Environmental and safety considerations for 5-bromo-6-chloro-N-cyclohexylnicotinamide follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment (gloves, goggles, lab coat) is recommended when working with this compound. Waste disposal should comply with local regulations for halogenated organic compounds.

Future research directions for 5-bromo-6-chloro-N-cyclohexylnicotinamide may explore its potential in photopharmacology - an emerging field combining photochemistry and pharmacology. The bromine substitution pattern makes this compound particularly interesting for developing light-activated drug candidates. Additionally, its application in metal-organic frameworks (MOFs) as a functional ligand represents another promising avenue for material science applications.

For researchers seeking high purity 5-bromo-6-chloro-N-cyclohexylnicotinamide, several specialized chemical suppliers offer custom synthesis services and bulk quantities. The compound's availability in various packaging options (from milligram to kilogram scale) facilitates both small-scale exploratory research and larger process development studies. Analytical certificates typically accompany commercial samples, providing detailed characterization data including NMR and mass spectra.

The intellectual property landscape surrounding CAS 2024991-54-4 shows increasing patent activity, particularly in areas of kinase inhibitor development and agricultural chemical formulations. This reflects the compound's growing importance across multiple industries. Researchers should conduct thorough patent searches before developing commercial applications based on this chemical entity.

In analytical applications, 5-bromo-6-chloro-N-cyclohexylnicotinamide can serve as a reference standard for method development in LC-MS systems. Its distinct mass spectral signature and UV absorption characteristics make it suitable for optimizing separation parameters in complex mixture analysis. This utility extends to metabolomics studies where nicotinamide derivatives play crucial biological roles.

Supply chain considerations for 2024991-54-4 highlight the importance of reliable sourcing from GMP-compliant manufacturers. The pharmaceutical industry's stringent quality requirements drive demand for well-characterized batches with comprehensive documentation. Current market trends show preference for suppliers offering both the compound and its deuterated analogs for metabolic studies.

Educational applications of 5-bromo-6-chloro-N-cyclohexylnicotinamide include its use in advanced organic chemistry courses demonstrating halogenated heterocycle reactivity. The compound's well-defined crystalline properties also make it suitable for X-ray crystallography studies, helping students understand molecular packing and intermolecular interactions in solid-state chemistry.

As research into nicotinamide-based therapeutics continues to expand, compounds like 5-bromo-6-chloro-N-cyclohexylnicotinamide will likely maintain their relevance in both academic and industrial settings. Their unique combination of synthetic accessibility and biological potential positions them as valuable tools in the ongoing exploration of chemical space for therapeutic applications.

2024991-54-4 (5-bromo-6-chloro-N-cyclohexylnicotinamide) 関連製品

- 17123-83-0(1-Morpholino-2-phenylethanone)

- 1150561-80-0(5-Bromopyridine-2-sulfonyl Chloride Hydrochloride)

- 1235330-91-2(phenyl 4-{(3,4-diethoxyphenyl)formamidomethyl}piperidine-1-carboxylate)

- 52109-49-6(2-methanesulfinylacetonitrile)

- 2171769-24-5(2-acetamido-2-(oxetan-3-yl)acetic acid)

- 1803561-68-3(8-oxa-4-azaspiro[2.6]nonane hydrochloride)

- 2229542-30-5(2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol)

- 2229599-84-0(1-(2-bromo-5-fluorophenyl)-2,2-difluorocyclopropan-1-amine)

- 1824462-50-1(tert-butyl N,N-bis(2-hydroxybutyl)carbamate)

- 1806272-33-2(Ethyl 4-cyano-3-methoxy-5-nitrophenylacetate)